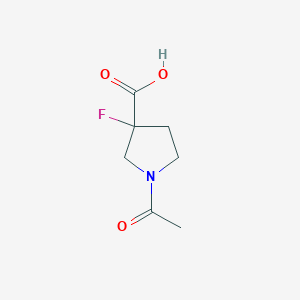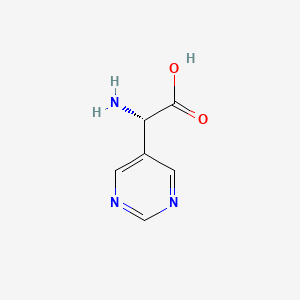
(2S)-2-Amino-2-(pyrimidin-5-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid is an organic compound that features a pyrimidine ring substituted at the 5-position with an aminoacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with glycine or its derivatives under suitable conditions. For instance, the reaction of 5-bromopyrimidine with glycine in the presence of a base such as sodium hydroxide can yield the desired product.
Industrial Production Methods
Industrial production methods for (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its role in biochemical pathways and as a potential enzyme inhibitor.
Medicine: The compound shows promise in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways are mediated through its influence on key regulatory proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
- 2-Thiopyrimidine derivatives
Uniqueness
What sets (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the aminoacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2S)-2-amino-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)/t5-/m0/s1 |
Clé InChI |
QAQVVGNEMNFZLV-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(C=NC=N1)[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=NC=N1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


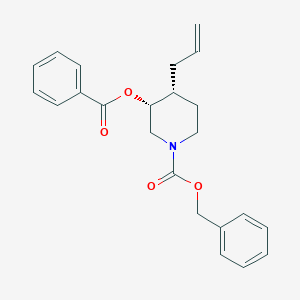

![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
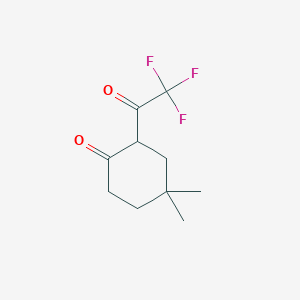
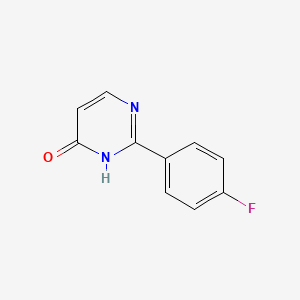
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate](/img/structure/B13059271.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)


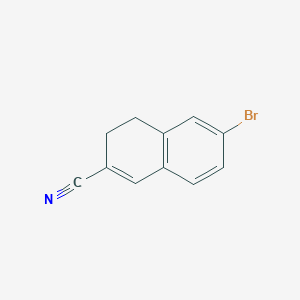
![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
